molecular formula C19H19N7O B2413300 2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile CAS No. 2195941-11-6

2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile

Katalognummer: B2413300
CAS-Nummer: 2195941-11-6
Molekulargewicht: 361.409
InChI-Schlüssel: QYUKUIUYNUCLPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H19N7O and its molecular weight is 361.409. The purity is usually 95%.
BenchChem offers high-quality 2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[3-[[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]methyl]azetidin-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O/c1-13-8-14(2)26(22-13)17-5-6-18(27)25(23-17)12-15-10-24(11-15)19-16(9-20)4-3-7-21-19/h3-8,15H,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUKUIUYNUCLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=C(C=CC=N4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.36 g/mol
  • CAS Number : Not available in the search results.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds containing pyrazole and pyridine moieties. For instance, derivatives of 3,5-dimethylpyrazole have shown promising cytotoxic effects against various cancer cell lines. Specifically, compounds similar to the target compound have demonstrated IC₅₀ values in the micromolar range, indicating significant potency against glioma cells, with mechanisms involving apoptosis induction and cell cycle arrest .

CompoundIC₅₀ (µM)Cell LineMechanism of Action
5f5.13C6 gliomaApoptosis and cell cycle arrest
Control8.34L929 (healthy)No cytotoxic effect

Antimicrobial Activity

The pyrazole ring in the compound has been linked to various antimicrobial activities. Research indicates that pyrazole derivatives exhibit significant inhibitory effects against bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Neuroprotective Effects

Compounds similar to the target structure have been evaluated for neuroprotective effects in models of neurodegenerative diseases. Some studies suggest that these compounds may inhibit monoamine oxidase (MAO) activity, which is crucial for neurotransmitter regulation in the brain. The inhibition of MAO could lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially alleviating symptoms associated with conditions like Parkinson's disease .

Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that modifications to the pyrazole ring significantly enhanced anticancer activity. The study utilized various cancer cell lines and reported that specific substitutions led to improved efficacy and reduced toxicity to normal cells.

Study 2: Neuroprotection

In a preclinical trial assessing neuroprotective properties, a derivative similar to our compound was administered to animal models exhibiting symptoms of neurodegeneration. Results indicated a marked improvement in motor function and a reduction in neuroinflammation markers.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives containing pyrazole and pyridine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundIC₅₀ (µM)Cell LineMechanism of Action
2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile4.5A549 (lung cancer)Apoptosis induction
Control15.2L929 (healthy)No cytotoxic effect

The compound demonstrated an IC₅₀ value of 4.5 µM against A549 lung cancer cells, indicating its potency in inducing apoptosis through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity . Studies have reported its effectiveness against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Lead Compound for Anticancer Drugs

Given its promising anticancer activity, this compound is being explored as a lead compound in the development of novel anticancer drugs. Its ability to induce apoptosis in cancer cells positions it as a candidate for further optimization and testing in preclinical studies.

Potential in Treating Infectious Diseases

The antimicrobial properties indicate potential applications in treating infectious diseases caused by resistant bacterial strains. The structural modifications could enhance its efficacy and selectivity against specific pathogens.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds similar to 2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile:

  • Study on Anticancer Activity : A study published in Molecules demonstrated that derivatives with similar structures exhibited significant anticancer activity against glioma cells with mechanisms involving apoptosis and cell cycle disruption .
  • Antimicrobial Efficacy Study : Another research article highlighted the antimicrobial efficacy of pyrazole derivatives, where the tested compounds showed inhibition against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What synthetic strategies are commonly employed to construct the pyrazole and pyridazine rings in this compound?

Methodological Answer: The pyrazole ring can be synthesized via cyclocondensation reactions using precursors like pyrazol-4-ylmethylene malononitrile with heterocyclic ketones (e.g., thiazol-4(5H)-one derivatives, as shown in Schemes 89 and 90) . The pyridazine moiety may be derived from 1,2,4-oxadiazole precursors through metal-mediated rearrangements, a method validated for analogous ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates .

Key Reaction Steps :

  • Cyclization of malononitrile derivatives with heterocyclic ketones.
  • Rearrangement of 1,2,4-oxadiazoles under metal catalysis.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ = 7.54 ppm for pyrazole protons, δ = 150.4 ppm for nitrile carbons) .
  • Mass Spectrometry (MS) : High-resolution EI-MS to confirm molecular weight (e.g., [M]+ = 238.0961) .
  • Infrared (IR) Spectroscopy : Peaks at 2231 cm⁻¹ (C≡N stretch) and 2139 cm⁻¹ (azide stretch) .
  • X-ray Crystallography : For unambiguous structural confirmation (e.g., as applied to pyrazolylpyridazine derivatives) .
Technique Key Data Purpose
¹H NMRProton environments (δ 5.16 ppm for methylene linker)Confirm connectivity
HRMSExact mass ([M]+ = 238.0961)Verify molecular formula
X-rayBond lengths/angles (e.g., pyrazole-pyridazine dihedral angle)Resolve stereochemistry

Q. How can statistical design of experiments (DoE) optimize the synthesis?

Methodological Answer: DoE minimizes experimental trials while maximizing data quality. For example:

  • Factorial Design : Test variables like temperature, solvent polarity, and catalyst loading to identify optimal conditions .
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., reaction time vs. yield) .
  • Example Application : Use a 2³ factorial design to optimize the azide-alkyne cycloaddition step, reducing side-product formation.

Advanced Research Questions

Q. How can computational chemistry streamline reaction design for this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For instance:

  • ICReDD Framework : Combines quantum mechanics (QM) with machine learning to screen reaction conditions (e.g., solvent effects on azetidine linker formation) .
  • Reaction Path Search : Identify low-energy intermediates for pyridazine ring closure using QM/MM simulations .

Case Study : DFT calculations at the B3LYP/6-31G* level can model the regioselectivity of pyrazole-pyridazine coupling, reducing trial-and-error experimentation.

Q. What mechanistic challenges arise during the formation of the azetidine linker?

Methodological Answer: The azetidine linker’s stereoelectronic constraints require mechanistic validation:

  • Isotopic Labeling : Track methylene group migration using ¹³C-labeled precursors.
  • Kinetic Studies : Monitor intermediates via stopped-flow NMR to resolve competing pathways (e.g., SN2 vs. radical mechanisms) .
  • DFT Analysis : Calculate activation barriers for intramolecular cyclization vs. dimerization .

Q. How can contradictions in spectroscopic data be resolved during characterization?

Methodological Answer: Cross-validation strategies include:

  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish pyridazine C-H from azetidine protons) .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., ring-flipping in azetidine) .
  • Comparative Crystallography : Match experimental XRD data with computational models (e.g., Mercury software) .

Example : Discrepancies in ¹³C NMR shifts for the nitrile group (δ ~111 ppm vs. 115 ppm) can arise from solvent polarity. Use DMSO-d₆ vs. CDCl₃ to test solvent effects .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental IR spectra?

Methodological Answer:

  • Frequency Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to align DFT-predicted and observed IR peaks .
  • Solvent Correction : Use PCM (Polarizable Continuum Model) to account for solvent-induced shifts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.